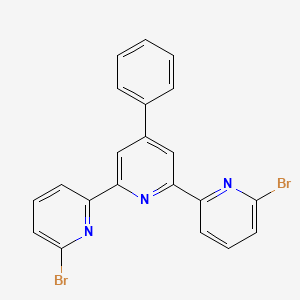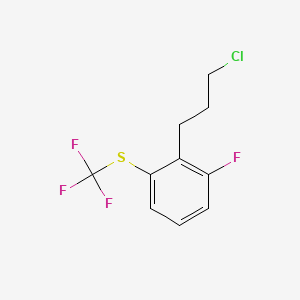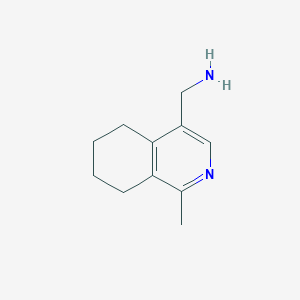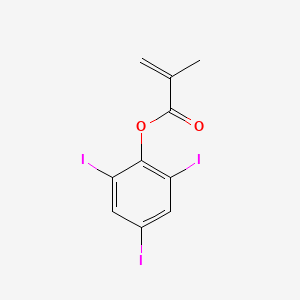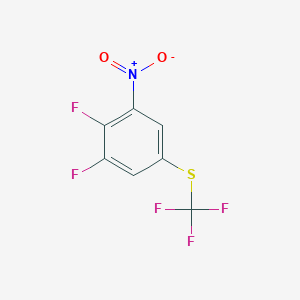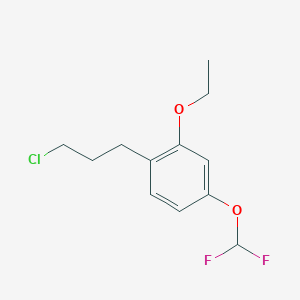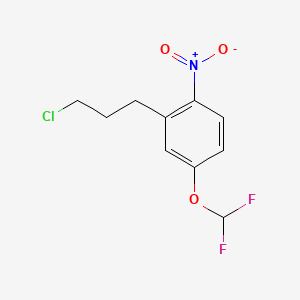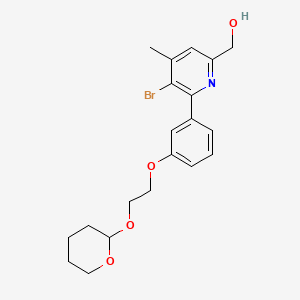
(5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol is a complex organic molecule featuring a pyridine ring substituted with bromine, methyl, and a phenyl group linked through an ethoxy bridge to a tetrahydropyran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-bromo-4-methylpyridine and 3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)benzaldehyde.
Substitution Reactions: The bromine and methyl groups are introduced via electrophilic aromatic substitution reactions.
Ether Formation: The tetrahydropyran moiety is attached through an ether linkage, typically using a Williamson ether synthesis reaction.
Final Functionalization: The hydroxyl group is introduced through a reduction reaction, often using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the bromine or hydroxyl sites, using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: This compound can serve as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The tetrahydropyran moiety can act as a protecting group for alcohols during multi-step synthesis.
Biology and Medicine
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological pathways due to the presence of the pyridine ring.
Biological Probes: Can be used in the design of probes for studying biological processes at the molecular level.
Industry
Materials Science:
Catalysis: May serve as a ligand in catalytic reactions, particularly those involving transition metals.
Mécanisme D'action
The mechanism by which (5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyridine ring suggests potential interactions with nicotinic acetylcholine receptors or other pyridine-binding proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-bromo-4-methyl-6-phenylpyridin-2-yl)methanol: Lacks the tetrahydropyran moiety, which may affect its solubility and reactivity.
(4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol: Lacks the bromine atom, potentially altering its electronic properties and reactivity.
Uniqueness
The unique combination of the bromine, methyl, and tetrahydropyran moieties in (5-bromo-4-methyl-6-(3-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)phenyl)pyridin-2-yl)methanol provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H24BrNO4 |
|---|---|
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
[5-bromo-4-methyl-6-[3-[2-(oxan-2-yloxy)ethoxy]phenyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C20H24BrNO4/c1-14-11-16(13-23)22-20(19(14)21)15-5-4-6-17(12-15)24-9-10-26-18-7-2-3-8-25-18/h4-6,11-12,18,23H,2-3,7-10,13H2,1H3 |
Clé InChI |
MCUHEGIAJISALW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1Br)C2=CC(=CC=C2)OCCOC3CCCCO3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


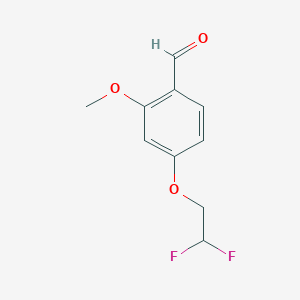


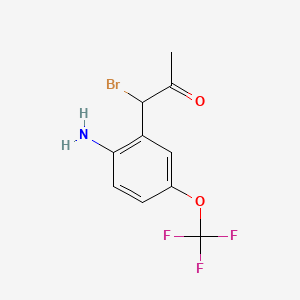


![{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile](/img/structure/B14063764.png)
